

Physical and chemical properties of Cholesteryl palmitate-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl palmitate-d7

Cat. No.: B13440280

[Get Quote](#)

Cholesteryl Palmitate-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of **Cholesteryl palmitate-d7**. This deuterated analog of cholesteryl palmitate serves as a critical internal standard for the accurate quantification of cholesteryl esters in various biological matrices.

Core Physical and Chemical Properties

Cholesteryl palmitate-d7 is a synthetic, isotopically labeled form of cholesteryl palmitate, a common cholesteryl ester found in the body. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods.

Identification and Formulation

Property	Value	Reference(s)
CAS Number	1416275-32-5	--INVALID-LINK--
Synonyms	16:0 Cholesterol-d7 ester, Cholesterol-d7 Palmitate, 16:0(CE-d7), CE-d7(16:0)	--INVALID-LINK--
Formulation	Typically supplied as a solution in chloroform (e.g., 10 mg/ml) or as a crystalline solid.	--INVALID-LINK--

Molecular Characteristics

Property	Value	Reference(s)
Molecular Formula	C ₄₃ H ₆₉ D ₇ O ₂	--INVALID-LINK--
Molecular Weight	632.1 g/mol	--INVALID-LINK--
Exact Mass	631.62846888 Da	--INVALID-LINK--
Purity	Typically ≥99% deuterated forms (d ₁ -d ₇)	--INVALID-LINK--
IUPAC Name	[(3S,8S,9S,10R,13R,14S,17R)- -10,13-dimethyl-17- [(2R)-6,7,7,7-tetradeuterio-6- (trideuteriomethyl)heptan-2- yl]-2,3,4,7,8,9,11,12,14,15,16, 17-dodecahydro-1H- cyclopenta[a]phenanthren-3-yl] hexadecanoate	--INVALID-LINK--
SMILES	CCCCCCCCCCCCCCC(=O) O[C@H]1CC[C@@]2([C@H]3 CC[C@]4(--INVALID-LINK-- CC[C@@H]4--INVALID-LINK-- CCCC(C([2H])([2H])[2H]) ([2H])C([2H])([2H])[2H])C)C	--INVALID-LINK--

Physical Properties

While specific experimental data for the melting and boiling points of **Cholesteryl palmitate-d7** are not readily available, the properties of its non-deuterated counterpart, Cholesteryl palmitate, provide a close approximation.

Property	Value (for Cholesteryl Palmitate)	Reference(s)
Melting Point	74-77 °C	--INVALID-LINK--
Boiling Point	~651.5 °C (estimated)	--INVALID-LINK--
Solubility	Sparingly soluble in chloroform (1-10 mg/ml). Insoluble in water. Soluble in other organic solvents like ethanol.	--INVALID-LINK--; --INVALID-LINK--

Stability and Storage

Property	Recommendation	Reference(s)
Storage Temperature	-20°C for long-term storage.	--INVALID-LINK--
Stability	Stable for at least 4 years when stored properly at -20°C.	--INVALID-LINK--
Shipping Conditions	Can be shipped at ambient temperature for short periods.	--INVALID-LINK--

Experimental Protocols for Quantification

Cholesteryl palmitate-d7 is primarily utilized as an internal standard for the quantification of cholesteryl esters in biological samples using mass spectrometry. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Cholesteryl Esters using LC-MS/MS

This protocol provides a general framework for the analysis of cholesteryl esters. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation and Lipid Extraction:

- Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, serum, tissue homogenate), add a precise amount of **Cholesteryl palmitate-d7** solution.
- Lipid Extraction: Perform a lipid extraction using a modified Folch method or a similar protocol. A common procedure involves the addition of a chloroform:methanol mixture (e.g., 2:1, v/v) to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.
- Phase Separation: Carefully collect the lower organic phase containing the lipids.
- Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol or a mobile phase-matched solvent.

2. LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of two mobile phases is typically employed. For example:
 - Mobile Phase A: Water with a modifier like ammonium formate or formic acid.
 - Mobile Phase B: A mixture of organic solvents such as acetonitrile and isopropanol with a similar modifier.
 - Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the nonpolar cholesteryl esters.
 - Flow Rate: A flow rate suitable for the column dimensions is used (e.g., 0.2-0.5 mL/min).

- Mass Spectrometry Detection:
 - Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for neutral lipids like cholesteryl esters.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transitions:
 - For Cholesteryl palmitate: Monitor the transition of the precursor ion (e.g., $[M+NH_4]^+$ or a characteristic fragment) to a specific product ion.
 - For **Cholesteryl palmitate-d7**: Monitor the corresponding mass-shifted transition. The specific m/z values will depend on the adduct formed.

3. Data Analysis:

- Quantification: The concentration of endogenous cholesteryl palmitate is determined by calculating the peak area ratio of the analyte to the internal standard (**Cholesteryl palmitate-d7**) and comparing this ratio to a calibration curve prepared with known concentrations of non-deuterated Cholesteryl palmitate and a fixed concentration of the internal standard.

Quantification of Cholesteryl Esters using GC-MS

This method typically involves hydrolysis of the cholesteryl esters to free cholesterol, followed by derivatization for GC analysis.

1. Sample Preparation and Derivatization:

- Internal Standard Spiking: Add a known amount of **Cholesteryl palmitate-d7** to the sample.
- Saponification (Hydrolysis): To measure total cholesterol (from both free and esterified forms), the sample is saponified by adding a strong base (e.g., ethanolic KOH) and heating to hydrolyze the ester bond of cholesteryl esters, releasing free cholesterol.

- Extraction: After saponification, the free cholesterol (including the deuterated cholesterol from the internal standard) is extracted into an organic solvent like hexane or diethyl ether.
- Derivatization: The hydroxyl group of cholesterol is derivatized to a more volatile form suitable for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms a trimethylsilyl (TMS) ether.

2. GC-MS Analysis:

- Gas Chromatography:
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
 - Injector: Splitless or split injection can be used, depending on the sample concentration.
 - Oven Temperature Program: A temperature gradient is employed to ensure good separation of the derivatized cholesterol from other sample components.
- Mass Spectrometry Detection:
 - Ionization: Electron Ionization (EI) at 70 eV is standard.
 - Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for cholesterol and its deuterated analog, providing high sensitivity and specificity.
 - Monitored Ions: Monitor characteristic fragment ions for the TMS-derivatized cholesterol and the corresponding mass-shifted ions for the deuterated cholesterol.

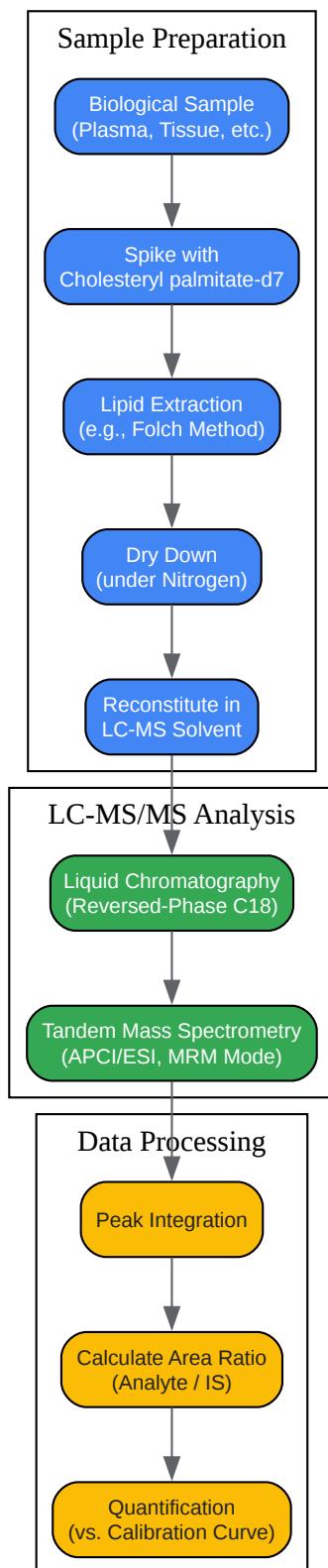
3. Data Analysis:

- Quantification: Similar to the LC-MS/MS method, the amount of total cholesterol is quantified by comparing the peak area ratio of the derivatized endogenous cholesterol to the derivatized deuterated internal standard against a calibration curve.

Biological Role and Signaling Pathways

Cholesteryl esters, including cholesteryl palmitate, are key molecules in cellular cholesterol homeostasis and are involved in various signaling pathways. The primary enzyme responsible for their synthesis is Acyl-CoA:cholesterol acyltransferase (ACAT).

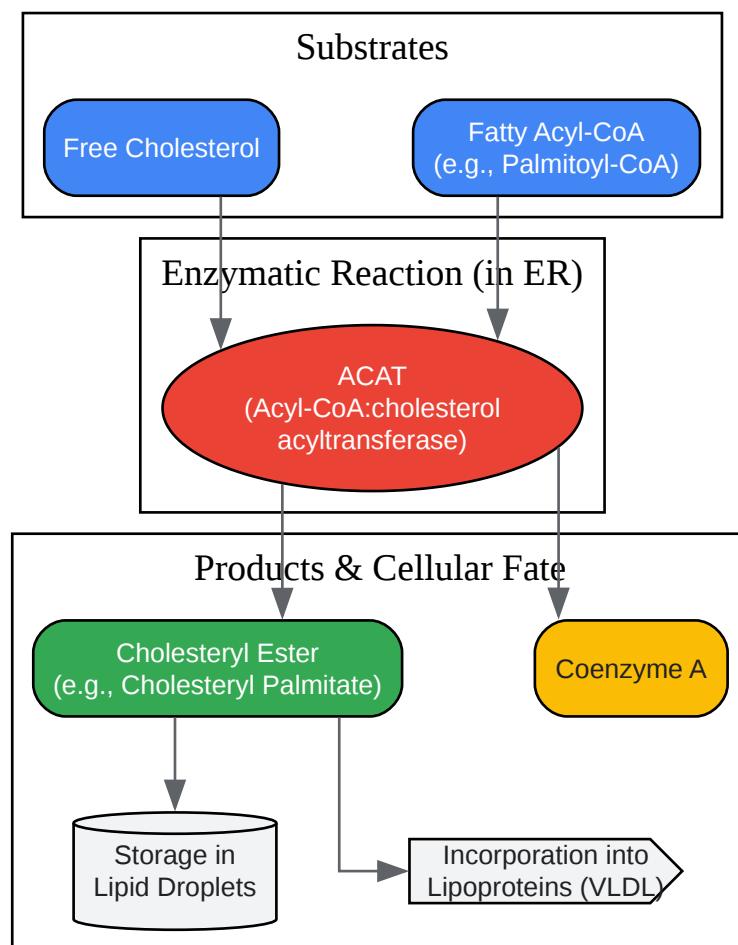
Cholesteryl Ester Synthesis and Metabolism


Cholesteryl esters are synthesized in the endoplasmic reticulum by the enzyme ACAT, which catalyzes the esterification of cholesterol with a fatty acyl-CoA.^[1] This process is crucial for preventing the accumulation of toxic free cholesterol and for the storage of cholesterol in lipid droplets.^[1] The hydrolysis of cholesteryl esters back to free cholesterol and fatty acids is carried out by cholesterol ester hydrolases.

Involvement in Cellular Signaling

Recent research has highlighted the role of cholesteryl esters in modulating cellular signaling pathways. They are known to influence the composition and function of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling molecules.^[2] Dysregulation of cholesteryl ester metabolism has been implicated in various diseases, including cancer, where increased cholesterol esterification is associated with cell proliferation and invasion.^[1]

Visualizations


Experimental Workflow for LC-MS/MS Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for cholesterol ester quantification using LC-MS/MS.

ACAT-Mediated Cholesteryl Ester Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: ACAT-mediated synthesis of cholesteryl esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cholesterol Metabolism [utmb.edu]

- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Physical and chemical properties of Cholestryl palmitate-d7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13440280#physical-and-chemical-properties-of-cholestryl-palmitate-d7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com